molecular formula C23H18BrN3O2S B302601 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

カタログ番号 B302601
分子量: 480.4 g/mol
InChIキー: MWWOKYIQQASZQE-CPNJWEJPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as BRD4 inhibitor, and it has been studied for its ability to inhibit the activity of the Bromodomain and Extra-Terminal (BET) family of proteins. The BET proteins play an important role in gene regulation, and their inhibition has been linked to the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.

作用機序

The BRD4 inhibitor works by binding to the bromodomain of the BET proteins, preventing them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes that are critical for cancer cell survival and proliferation, leading to their death. In addition, BRD4 inhibition has been shown to modulate the immune response, leading to the suppression of inflammation and autoimmune diseases.
Biochemical and Physiological Effects:
BRD4 inhibition has been shown to have a significant impact on various biochemical and physiological processes. Studies have shown that BRD4 inhibition leads to the downregulation of genes involved in cell cycle progression, DNA replication, and repair. This leads to the induction of cell cycle arrest and apoptosis in cancer cells. In addition, BRD4 inhibition has been shown to modulate the immune response, leading to the suppression of inflammation and autoimmune diseases.

実験室実験の利点と制限

The BRD4 inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of the BET proteins, making it a valuable tool for studying their role in gene regulation and disease development. In addition, the BRD4 inhibitor has been shown to be effective in various in vitro and in vivo models of cancer and inflammation, making it a promising therapeutic strategy for these diseases. However, the BRD4 inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, the BRD4 inhibitor has some off-target effects, which may limit its use in certain applications.

将来の方向性

There are several future directions for the study of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is the development of more potent and selective BRD4 inhibitors, which may have improved efficacy and safety profiles. Another direction is the investigation of the role of BRD4 inhibition in other diseases, such as cardiovascular diseases and neurodegenerative diseases. In addition, the combination of BRD4 inhibitors with other therapeutic agents, such as chemotherapy and immunotherapy, may lead to improved outcomes in cancer treatment.

合成法

The synthesis of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-bromo-1H-pyrrole-2-carbaldehyde and 2,3-dimethylphenylacetic acid with thiosemicarbazide in the presence of acetic anhydride. The reaction is carried out in a solvent such as acetic acid or ethanol, and the product is purified using column chromatography.

科学的研究の応用

The BRD4 inhibitor has been studied extensively for its potential applications in the treatment of cancer. Studies have shown that BRD4 plays a crucial role in the development and progression of various types of cancer, including breast cancer, lung cancer, and leukemia. The inhibition of BRD4 has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells, leading to their death. In addition, BRD4 inhibition has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising therapeutic strategy for cancer treatment.

特性

製品名

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

分子式

C23H18BrN3O2S

分子量

480.4 g/mol

IUPAC名

(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H18BrN3O2S/c1-14-5-3-7-20(15(14)2)27-22(29)19(21(28)25-23(27)30)13-18-6-4-12-26(18)17-10-8-16(24)9-11-17/h3-13H,1-2H3,(H,25,28,30)/b19-13+

InChIキー

MWWOKYIQQASZQE-CPNJWEJPSA-N

異性体SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)NC2=S)C

SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=S)C

正規SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=S)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。